PDHK1 Target Annotation vs. BTK-Selective Analog: Divergent Primary Target Engagement
The target compound (Thiazole carboxamide derivative 6) is explicitly annotated in the Therapeutic Target Database (TTD) as a PDHK1 (pyruvate dehydrogenase kinase 1) inhibitor, with its target-pathway assignment linking to HIF-1 signaling and central carbon metabolism in cancer [1]. In contrast, the structurally proximate analog N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034343-37-6), which differs only by a 5-(1-hydroxyethyl) substituent on the thiophene ring and a thiophen-2-yl (vs. thiophen-3-yl) attachment geometry, has been reported as a potent, selective, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) rather than PDHK1 [2]. This demonstrates that the thiophene substitution pattern and regioisomerism fundamentally redirect kinase selectivity between the PDHK and BTK families.
| Evidence Dimension | Primary pharmacological target assignment |
|---|---|
| Target Compound Data | PDHK1 (pyruvate dehydrogenase kinase 1) – Inhibitor [TTD annotation, Drug ID D0Z5HL] |
| Comparator Or Baseline | N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide – BTK inhibitor |
| Quantified Difference | Qualitative target class divergence: PDHK1 (metabolic kinase) vs. BTK (immunoreceptor tyrosine kinase); no cross-target overlap reported |
| Conditions | Therapeutic Target Database (TTD) curation based on patent literature; BTK assignment from independent structural annotation |
Why This Matters
For researchers procuring compounds for PDHK1-mediated cancer metabolism studies, the BTK-active analog would produce false-negative results in PDHK1 assays despite near-identical molecular formula, making correct regioisomer and substituent verification essential during procurement.
- [1] TTD. Drug ID D0Z5HL: Thiazole carboxamide derivative 6, Target: PDHK1 inhibitor. https://ttd.idrblab.cn/data/drug/details/d0z5hl View Source
- [2] Structural annotation: N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide (CAS 2034343-37-6) reported as BTK inhibitor. Comparative structural analysis. View Source
